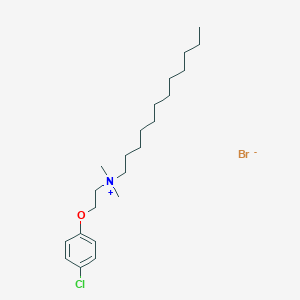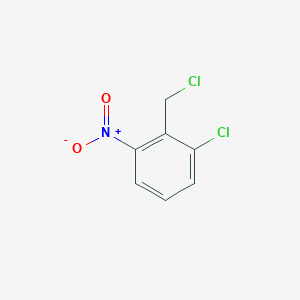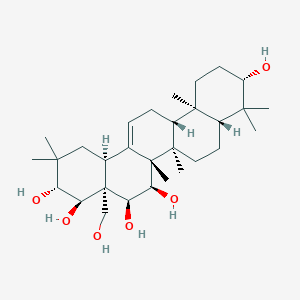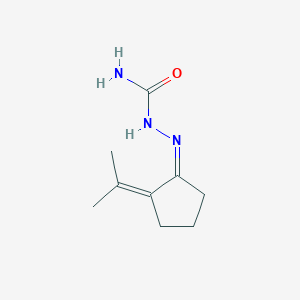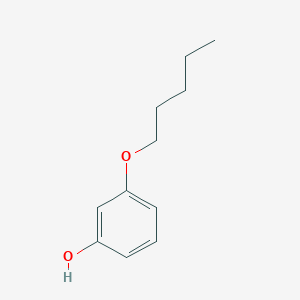
3-(Pentyloxy)phenol
概要
説明
3-(Pentyloxy)phenol, also known as P-PENTYLOXYPHENOL, is a chemical compound with the molecular formula C11H16O2 . It has an average mass of 180.243 Da and a monoisotopic mass of 180.115036 Da . It is also known by other names such as 4-(Pentyloxy)phenol, Phenol, 4-(pentyloxy)-, and p-n-Pentyloxyphenol .
Molecular Structure Analysis
The molecular structure of 3-(Pentyloxy)phenol consists of a phenol moiety, which is an aromatic ring with a hydroxyl group, and a pentyloxy group attached to it . Phenolic compounds are known to possess one or more aromatic rings with one or more hydroxyl groups .
Chemical Reactions Analysis
Phenols, including 3-(Pentyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The physical form of 3-(Pentyloxy)phenol is described as white to yellow powder or crystals .
科学的研究の応用
Synthesis and Bioactivity
- Whole-Cell Carboxylate Reduction for Synthesis : A method for the production of phenolic antioxidants, such as 3-Hydroxytyrosol, using whole-cell reduction in E. coli, demonstrating the utility of phenolic compounds in antioxidant synthesis (Napora-Wijata et al., 2014).
Nanotechnology and Biomedicine
- Phenolic-enabled Nanotechnology : Phenolics, including compounds like 3-(Pentyloxy)phenol, are utilized in nanotechnology for biomedical applications due to their versatile reactivity and biocompatibility. This includes uses in biosensing, bioimaging, and disease treatment (Wu et al., 2021).
Phenolic Compounds in Plant Research
- Evolution and Current Status of Research in Phenolic Compounds : Phenolic compounds play significant roles in plants and have been widely studied for their potential health benefits and technological properties. This includes research into the metabolism, biosynthesis, and applications of phenolic compounds like 3-(Pentyloxy)phenol (Boudet, 2007).
Properties and Applications
Bond Dissociation Energies and Acidity in Phenols : Research into the properties of substituted phenols, such as bond dissociation energies and acidity, is crucial for understanding and utilizing phenolic compounds in various scientific applications (Chandra & Uchimaru, 2002).
Engineering Selectivity in Novel Synthesis of Phenolic Compounds : Studies on the synthesis of phenolic compounds demonstrate their importance in creating biologically active molecules. This includes research on methods like phase transfer catalysis for synthesizing phenolic intermediates (Yadav & Badure, 2008).
Antioxidant Properties of Phenolic Derivatives : Phenolic compounds, including derivatives of 3-(Pentyloxy)phenol, are studied for their antioxidant properties, which are crucial in various biological and industrial applications (Kabanda et al., 2015).
Biomedical Applications
Application in Tissue Engineering : Research into polyhydroxyalkanoates (PHAs) for tissue engineering highlights the potential biomedical applications of phenolic compounds, as PHAs are related to phenolics in terms of biodegradability and thermoprocessability (Chen & Wu, 2005).
Photocatalytic Benzene Hydroxylation to Phenol : Studies on the selective hydroxylation of benzene to phenol using Fe-based metal–organic frameworks under solar energy demonstrate the potential of phenolics in industrial chemical synthesis (Wang et al., 2015).
Environmental Applications
Phenolic Compounds for Environmental Remediation : Phenolic compounds are investigated for their environmental applications, including their use in environmental remediation due to their antioxidant properties (Balasundram et al., 2006).
Pharmacological Review of Phenolic Acids : The pharmacological effects of phenolic acids, which include a wide range of therapeutic roles like antioxidant activity and disease treatment, are extensively reviewed (Naveed et al., 2018).
Safety And Hazards
将来の方向性
Phenolic compounds, including 3-(Pentyloxy)phenol, are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
特性
IUPAC Name |
3-pentoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOCVIRRKFNHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576952 | |
| Record name | 3-(Pentyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentyloxy)phenol | |
CAS RN |
18979-73-2 | |
| Record name | 3-(Pentyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


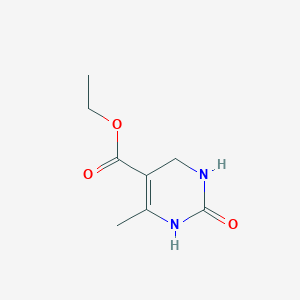

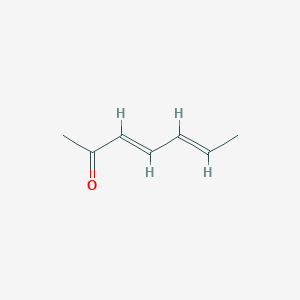
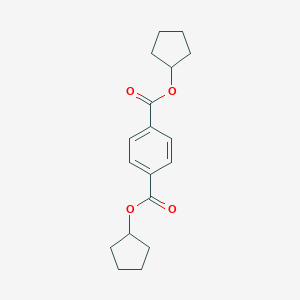
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
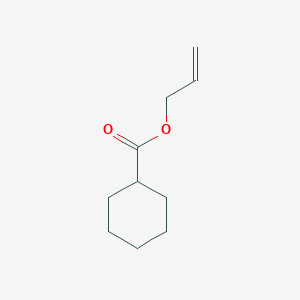
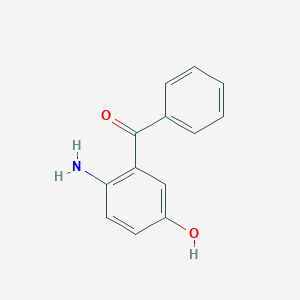
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

